5-Hydroxy-L-tryptophan hydrate
Overview
Description
5-Hydroxy-L-tryptophan (5-HTP) is a chemical byproduct of the protein building block L-tryptophan. It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia . It is the L-enantiomer of 5-hydroxytryptophan and has a role as a human metabolite, a plant metabolite, and a mouse metabolite .
Synthesis Analysis
The production of 5-HTP has been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation . The L-trp biosynthetic pathway was further integrated into the E. coli genome, and the promoter strength of 3-deoxy-7-phosphoheptulonate synthase, which catalyzes the first step of L-trp biosynthesis, was engineered to increase the production of L-trp .Molecular Structure Analysis
The molecular formula of 5-Hydroxy-L-tryptophan dihydrate is C11H16N2O5 . The binding of both the amino acid and BH4 results in a change in the coordination of the iron from six-coordinate to five-coordinate, presumably opening a coordination site for oxygen .Chemical Reactions Analysis
Hydroxylation of L-tryptophan occurs in the brain during serotonin synthesis. This is a step that controls the production of serotonin and also yields 5-hydroxy-l-tryptophan (5-HTP) as a metabolite . During the production of 5-HTP, the endogenous metabolic enzymes of E. coli degrade L-tryptophan to indole, pyruvate, and ammonia; and 5-HTP is degraded to 5-hydroxyindole, pyruvate, and ammonia .Physical And Chemical Properties Analysis
The molar mass of 5-Hydroxy-L-tryptophan is 220.228 g·mol−1 . Its density is 1.484 g/mL . The melting point ranges from 298 to 300 °C , and the boiling point is 520.6 °C .Scientific Research Applications
Precursor to Serotonin and Melatonin
5-Hydroxy-L-tryptophan (5-HTP) is produced from tryptophan by tryptophan hydroxylase (TPH). Its decarboxylation yields serotonin (5-hydroxytryptamine, 5-HT), a monoamine neurotransmitter involved in the modulation of mood, cognition, reward, learning, memory, sleep, and numerous other physiological processes . 5-HT is further transformed to melatonin (N-acetyl-5-methoxytryptamine), the hormone primarily released by the pineal gland that regulates the sleep–wake cycle .
Treatment of Depression
5-HTP can easily pass through the blood-brain barrier and increase serotonin supplied by oral administration, therefore relieving the symptom of depression . Depression is a prevalent mental disorder with high disability and heavy disease burden .
Treatment of Insomnia
5-HTP is used in the treatment of insomnia . As it is a precursor to melatonin, which regulates the sleep–wake cycle, it can help improve sleep quality .
Treatment of Obesity
5-HTP has been used for the treatment of binge eating associated obesity . It is believed to help in weight loss by increasing feelings of fullness .
Treatment of Chronic Headaches
5-HTP has been used in the treatment of chronic headaches . It is believed to help reduce the frequency and severity of migraines .
Treatment of Fibromyalgia
Previous reports have showed that the 5-HTP administration was also effective in treating fibromyalgia . Fibromyalgia is a disorder characterized by widespread musculoskeletal pain accompanied by fatigue, sleep, memory and mood issues .
Microbial Production
5-HTP is not only produced in humans and animals but also in lower and higher plants, mushrooms, and microbes . The production of 5-HTP had been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation .
Drug Properties
Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties .
Safety And Hazards
Future Directions
Research conducted at Duke University in mice have demonstrated that 5-HTP when administered as slow-release appears to gain drug properties . The current study proposes the natural amino acid, namely tryptophan, as a biodegradable gas hydrate promotor for desalination applications to speed up the hydrate formation process .
properties
IUPAC Name |
(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHHMHBYEZJGNC-FVGYRXGTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20639876 | |
Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy-L-tryptophan hydrate | |
CAS RN |
207386-94-5, 314062-44-7 | |
Record name | L-Tryptophan, 5-hydroxy-, hydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=207386-94-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxy-L-tryptophan--water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20639876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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